molecular formula C8H16O B7798806 3,5-Dimethylcyclohexanol CAS No. 767-14-6

3,5-Dimethylcyclohexanol

Cat. No. B7798806
CAS RN: 767-14-6
M. Wt: 128.21 g/mol
InChI Key: WIYNOPYNRFPWNB-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexanol is a member of cyclohexanols . It has been reported to be present in the essential oil from Pouteria splendens leaves . It may be used in the preparation of 1-chloro - 3,5-dimethylcyclohexane .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethylcyclohexanol is C8H16O . It has several stereoisomers, including (1β,3α,5α)-3,5-Dimethyl-cyclohexanol, (1α,3α,5α)-3,5-Dimethyl-cyclohexanol, and (1α,3α,5β)-3,5-Dimethyl-cyclohexanol .


Physical And Chemical Properties Analysis

3,5-Dimethylcyclohexanol has a molecular weight of 128.212 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 187.0±0.0 °C at 760 mmHg, and a flash point of 73.3±0.0 °C . It has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 143.4±3.0 cm3 .

Scientific Research Applications

  • Biological Stereoselective Reduction

    3,5-Dimethylcyclohexanol is a product of the microbial transformations of dimethylcyclohexanone by the fungus Glomerella cingulata. This study highlights the potential of biological systems for stereoselective reduction in chemical synthesis (Miyazawa, Okamura, & Kameoka, 1999).

  • Carbon-13 Chemical Shifts and Conformations

    Research on the carbon-13 chemical shifts of dimethylcyclohexanols, including 3,5-Dimethylcyclohexanol, provides insights into their structural and conformational properties, which are crucial for understanding their reactivity and applications in chemical synthesis (Pehk, Kooskora, & Lippmaa, 1976).

  • Stereoselective Cyclization

    The acid-mediated cyclization of dimethyl derivatives, including 3,5-Dimethylcyclohexanol, shows significant diastereoselectivity. This is crucial for the synthesis of complex organic compounds with specific stereochemical configurations (Asao, Iio, & Tokoroyama, 1989).

  • Rate and Stereoselectivity in Reduction

    The rate and stereoselectivity of the reduction of dimethylcyclohexanones, including 3,5-Dimethylcyclohexanol, are influenced by the conformation and position of substituents. This has implications in catalysis and synthetic chemistry (Sharf et al., 1978).

  • Experimental and Theoretical Properties

    Theoretical studies on derivatives of dimethylcyclohexanols, including Density Functional Theory (DFT) calculations, provide insights into their structural, electronic, and reactive properties. This is important for designing new materials and understanding their behavior in different environments (Fatima et al., 2021).

  • Formation from Catalytic Reduction

    Studies on the catalytic reduction of related compounds demonstrate the formation of 3,5-Dimethylcyclohexanol under specific conditions. This has implications for industrial synthesis and the development of catalytic processes (Wibaut & Gitsels, 2010).

  • Hydrogenation of Diketones

    Research on the hydrogenation of diketones to produce dimethylcyclohexanols, such as 3,5-Dimethylcyclohexanol, reveals important aspects of this reaction, which is relevant for industrial organic synthesis (Cormier & McCauley, 1988).

  • Oxygen Interaction

    The interaction of dimethylcyclohexane compounds with oxygen, leading to products like 3,5-Dimethylcyclohexanol, provides valuable information for understanding oxidation processes and designing oxidation-resistant materials (Chavanne & Bode, 1930).

  • Mass Spectra Analysis

    Mass spectrometry studies of dimethylcyclohexanol derivatives, including 3,5-Dimethylcyclohexanol, offer insights into their molecular structure and fragmentation patterns, which are essential for analytical chemistry applications (Seibl & Gäumann, 1963).

Safety And Hazards

When handling 3,5-Dimethylcyclohexanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,5-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYNOPYNRFPWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871133
Record name 3,5-Dimethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylcyclohexanol

CAS RN

5441-52-1, 767-13-5, 767-14-6, 17373-17-0
Record name 3,5-Dimethylcyclohexanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol
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Record name 3,5-Dimethylcyclohexan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol
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Record name 3,5-DIMETHYLCYCLOHEXANOL
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Record name 3,5-Dimethylcyclohexanol
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Record name 3,5-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylcyclohexanol
Reactant of Route 2
3,5-Dimethylcyclohexanol
Reactant of Route 3
3,5-Dimethylcyclohexanol
Reactant of Route 4
3,5-Dimethylcyclohexanol
Reactant of Route 5
3,5-Dimethylcyclohexanol
Reactant of Route 6
3,5-Dimethylcyclohexanol

Citations

For This Compound
137
Citations
M Miyazawa, S Okamura… - Journal of Chemical …, 1999 - Wiley Online Library
The microbial transformations of 2,6‐ and 3,5‐dimethylcyclohexanone were investigated using the plant pathogenic fungus, Glomerella cingulata. With this organism 2,6‐ and 3,5‐…
Number of citations: 7 onlinelibrary.wiley.com
F Toda, K Tanaka, A Kai, N Tanaka, Y Tsugiyama… - Chemistry …, 1988 - journal.csj.jp
It has been reported that 1, 1, 6, 6-tetraphenylhexa-2, 4-diyne-1, 6-diol (1) includes equatorial isomer (8) selectively but not Page 1 CHEMISTRY LETTERS, pp. 1375-1378, 1988. C 1988 The …
Number of citations: 12 www.journal.csj.jp
S Okamura, H Kameoka, M Miyazawa - Natural Product Letters, 2001 - Taylor & Francis
Biological Stereoselective Reduction of 3,3,5-Trimethylcyclohexanone by Glomerella cingulata Page 1 Natural Product Lerters Volume 15(1), pp. 71-74 Reprints available directly from …
Number of citations: 2 www.tandfonline.com
EL Eliel, SH Schroeter - Journal of the American Chemical Society, 1965 - ACS Publications
The catalytic epimerization of the 4-t-butylcyclohexanols, 3, 5-dimethylcyclohexanols, and 3, 3, 5-trimethylcyclohex-anols with Raney nickel has been studied as a function of solvent. …
Number of citations: 125 pubs.acs.org
VZ Sharf, LK Frejdlin, IS Shekoyan… - Izvestiya Akademii Nauk …, 1977 - inis.iaea.org
[en] Triphenylphosphine complexes of rhodium (I) and ruthenium (2) catalyze the reduction of α, β-unsaturated ketones by successive hydrogen transfer form 2-propanol; at first the C= …
Number of citations: 2 inis.iaea.org
VZ Sharf, LK Freidlin, IS Shekoyan, VN Krutii - Izv. Akad. Nauk SSSR, Ser …, 1977 - osti.gov
Triphenylphosphine complexes of rhodium (I) and ruthenium (2) catalyze the reduction of ..cap alpha..,..beta..-unsaturated ketones by successive hydrogen transfer from 2-propanol; at …
Number of citations: 0 www.osti.gov
J Chakravarty, R Dasgupta, JK Ray… - Proceedings of the Indian …, 1977 - Springer
The gross structures of the cyclised products from the acid-catalysed cyclisations of 2-benzyl-1, 3-dimethylcyclohexanol (6) and 1-benzyl-3, 5-dimethylcyclohexanol (11) revealing the …
Number of citations: 7 link.springer.com
W Zhao, HJ Shine, BR Whittlesey - The Journal of Organic …, 1997 - ACS Publications
Five sets of cis- and trans-substituted cyclohexanols were used for reaction with thianthrene cation radical perchlorate, namely, cis- and trans-cyclohexane-1,2-diol, cis- and trans-2-…
Number of citations: 9 pubs.acs.org
EL Eliel, FJ Biros - Journal of the American Chemical Society, 1966 - ACS Publications
The three diastereoisomeric 3, 5-dimethylcyclohexanols, thetwo diastereoisomers of 3-methyl-5-isopropylcyclohexanol and of 3, 5-di-i-butylcyclohexanol in which the alkyl groups are …
Number of citations: 57 pubs.acs.org
Y Takai, K Touhara - Bioscience, Biotechnology, and …, 2015 - academic.oup.com
The olfactory system has a remarkable ability to detect and discriminate a vast variety of odorant molecules. In mammals, hundreds to thousands of odorant receptors (ORs) expressed …
Number of citations: 10 academic.oup.com

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